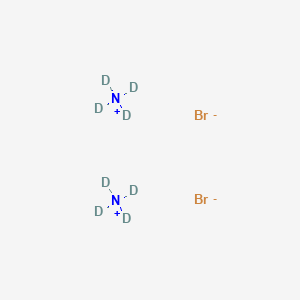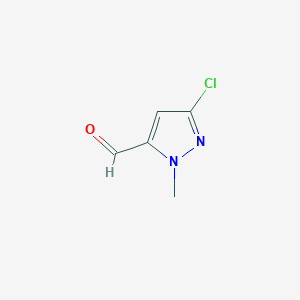
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene is a complex polymeric compound It is formed by the telomerization of 2,5-furandione (maleic anhydride) with ethenylbenzene (styrene) and (1-methylethyl)benzene (cumene)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-furandione, telomer with ethenylbenzene and (1-methylethyl)benzene typically involves the telomerization reaction. This process includes the polymerization of maleic anhydride with styrene and cumene under controlled conditions. The reaction is usually carried out in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), at elevated temperatures ranging from 60°C to 100°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous polymerization processes. The reactants are fed into a reactor where they undergo polymerization under controlled temperature and pressure conditions. The resulting polymer is then purified and processed to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of adhesives, coatings, and resins.
Wirkmechanismus
The mechanism of action of 2,5-furandione, telomer with ethenylbenzene and (1-methylethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can form cross-linked networks through radical polymerization, which enhances its mechanical properties. Additionally, its functional groups can interact with biological molecules, making it suitable for biomedical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(styrene-co-maleic anhydride): A copolymer of styrene and maleic anhydride.
Poly(styrene-co-acrylic acid): A copolymer of styrene and acrylic acid.
Poly(styrene-co-maleic acid): A copolymer of styrene and maleic acid.
Uniqueness
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene is unique due to the presence of cumene in its structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
| 26762-29-8 | |
Molekularformel |
C21H22O3 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
cumene;furan-2,5-dione;styrene |
InChI |
InChI=1S/C9H12.C8H8.C4H2O3/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3/h3-8H,1-2H3;2-7H,1H2;1-2H |
InChI-Schlüssel |
QQNZOECCMADQHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate](/img/structure/B12322332.png)
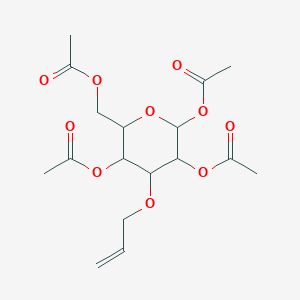
![13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12322339.png)
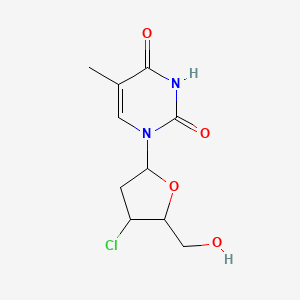
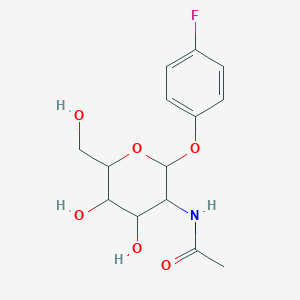
![oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate](/img/structure/B12322370.png)
